molecular formula C22H26N2O3S B2561671 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide CAS No. 954679-52-8

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

Cat. No.: B2561671
CAS No.: 954679-52-8
M. Wt: 398.52
InChI Key: TYRLOFVEZBIONF-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinolines is complex and can involve isomerization of iminium intermediate (exo/endo isomerization) .


Chemical Reactions Analysis

Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . They improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is involved in the synthesis of novel derivatives with functional substitutions. It's used in creating compounds with unique chemical structures, which could have potential applications in various fields of chemistry and pharmacology (Aghekyan et al., 2009).

Applications in Pharmacology and Drug Development

  • This compound plays a role in the development of fluorinated heterocycles. Fluorinated compounds are significant in pharmaceutical and agrochemical industries due to their unique biological activities. The synthesis methods involving this compound may contribute to the creation of novel drugs and agrochemicals (Wu et al., 2017).

Cytotoxicity and Anticancer Potential

  • Research on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives has shown potential cytotoxic effects against various cancer cell lines. The compound's structure may be a basis for developing new anticancer agents, highlighting its significance in medicinal chemistry and oncology research (Pingaew et al., 2013).

Exploration in Organic Chemistry

  • The compound is used in synthesizing various derivatives in organic chemistry, demonstrating its versatility and potential for creating a diverse range of chemical compounds. These derivatives may have applications beyond pharmacology, including materials science and chemical engineering (Aghekyan et al., 2015).

Mechanism of Action

While the specific mechanism of action for “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide” is not available, tetrahydroisoquinoline-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The future directions in the field of tetrahydroisoquinoline research involve the development of new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives . These compounds have broad applications in asymmetric catalysis as chiral scaffolds .

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-16-6-10-21(11-7-16)28(26,27)24-13-12-17-8-9-20(14-19(17)15-24)23-22(25)18-4-2-3-5-18/h6-11,14,18H,2-5,12-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRLOFVEZBIONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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